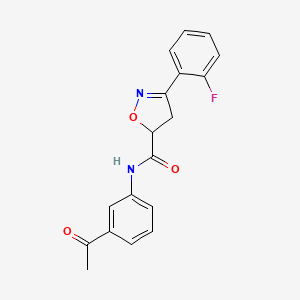
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
描述
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to exhibit anti-tumor effects by targeting the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system.
作用机制
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide works by inhibiting the NAE, which is responsible for activating the protein NEDD8. NEDD8 is a small protein that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within cells. By inhibiting NAE, N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide prevents the activation of NEDD8 and disrupts the ubiquitin-proteasome system, leading to the accumulation of proteins within cells and ultimately, cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the proliferation and migration of cancer cells. In addition, N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to induce cell cycle arrest, which prevents cancer cells from dividing and growing. These effects are thought to be mediated by the disruption of the ubiquitin-proteasome system.
实验室实验的优点和局限性
One of the main advantages of N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is its specificity for NAE. This makes it a valuable tool for studying the ubiquitin-proteasome system and its role in cancer development. However, one limitation of N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is its short half-life, which requires frequent dosing in in vitro and in vivo experiments. In addition, N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been found to exhibit off-target effects, which may complicate its use in certain experimental settings.
未来方向
There are several future directions for the study of N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective NAE inhibitors. Another direction is the investigation of the role of N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, the combination of N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide with other chemotherapeutic agents or targeted therapies is an area of active research. Finally, the use of N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide as a tool for studying the ubiquitin-proteasome system and its role in cancer development is an ongoing area of investigation.
科学研究应用
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its anti-tumor effects. It has been found to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
属性
IUPAC Name |
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-11(22)12-5-4-6-13(9-12)20-18(23)17-10-16(21-24-17)14-7-2-3-8-15(14)19/h2-9,17H,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFXATLIRWJQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4655332.png)
![4-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4655357.png)
![2,6-dimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4655359.png)
![3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4655361.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea](/img/structure/B4655374.png)
![2-[(2-cyanophenyl)thio]-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4655378.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4655383.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4655386.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655388.png)
![3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide](/img/structure/B4655390.png)
![N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4655397.png)
![4,4'-[thiobis(1-oxo-3,1-propanediyl)]dimorpholine](/img/structure/B4655399.png)
![N-[3-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B4655402.png)
![ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}-3-methylbenzoate](/img/structure/B4655411.png)